(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85
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Overview
Description
(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with carboxy, ethyl, and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 can be achieved through several synthetic routes. One common method involves the use of stereoselective reactions to introduce the desired stereochemistry at the 2 and 3 positions of the cyclohexadiene ring. This can be accomplished using chiral catalysts or chiral auxiliaries to control the stereochemistry of the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 undergoes various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carboxy group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as alkyl halides or aryl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction of the carboxy group can yield alcohols or aldehydes.
Scientific Research Applications
(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 include other cyclohexadiene derivatives with different substituents. Examples include:
- (2R,3S)-2-(2,4-Difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)methyloxirane .
- Flavin adenine dinucleotide disodium .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11NaO4 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
sodium;(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O4.Na/c1-2-5-3-4-6(9(12)13)8(11)7(5)10;/h3-4,7-8,10-11H,2H2,1H3,(H,12,13);/q;+1/p-1/t7-,8+;/m0./s1 |
InChI Key |
HXAZAVNQZZSFNU-KZYPOYLOSA-M |
Isomeric SMILES |
CCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC1=CC=C(C(C1O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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